1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE
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Overview
Description
1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple steps. The general synthetic route includes the formation of the triazole and thiadiazine rings, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 1-[7-BUTANOYL-3-METHYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings and the nature of the substituents. The unique combination of substituents in this compound contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
1-[5-butanoyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-4-7-15(25)18-17(13-9-6-10-14(11-13)24(27)28)23(16(26)8-5-2)22-12(3)20-21-19(22)29-18/h6,9-11H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUDRXINIJJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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